[4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl] 4-nitrobenzoate, commonly known as ML221, is a synthetically derived small molecule. While its initial discovery aimed to identify novel therapeutics [], ML221 has become a valuable tool in scientific research, specifically for its role as a potent and selective antagonist of the apelin receptor (APJ) [, ]. This receptor, a member of the G protein-coupled receptor superfamily, plays a role in various physiological processes, including cardiovascular regulation and fluid homeostasis []. ML221's ability to specifically block APJ signaling makes it an essential tool for investigating the physiological and pathological roles of the apelin/APJ system.
ML221 acts as a competitive antagonist at the apelin receptor (APJ) [, ]. This means it binds to the same site on the receptor as the endogenous ligand, apelin, but does not activate downstream signaling pathways. By blocking apelin binding, ML221 effectively inhibits APJ activation and subsequent physiological responses mediated by this receptor.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0